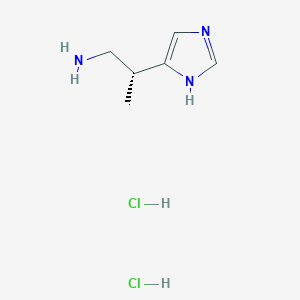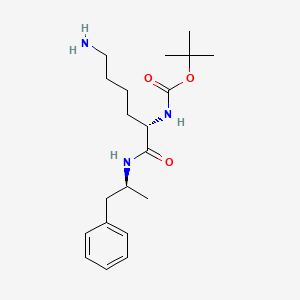![molecular formula C12H25N3O7 B13405161 1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13405161.png)
1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol is a compound with significant interest in various scientific fields. This compound is characterized by its azido group and multiple ethoxy units, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol typically involves the reaction of a suitable precursor with sodium azide. The precursor often contains multiple ethoxy units and a terminal hydroxyl group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions to ensure the formation of the azido group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often with alkynes, to form triazoles via click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azido group and alkynes.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for the reduction of the azido group.
Oxidation: PCC or other mild oxidizing agents are used to oxidize the hydroxyl group.
Major Products:
Triazoles: Formed via click chemistry.
Amines: Formed via reduction of the azido group.
Carbonyl Compounds: Formed via oxidation of the hydroxyl group.
Applications De Recherche Scientifique
1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules, particularly in click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable linkages with therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol primarily involves its azido group. The azido group is highly reactive and can form stable triazole linkages with alkynes via click chemistry. This reaction is facilitated by copper(I) catalysts, which activate the azido group and promote the formation of the triazole ring. The hydroxyl group can also participate in various reactions, enabling further functionalization of the molecule.
Comparaison Avec Des Composés Similaires
- 1-Azido-2-[2-[2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol
- 2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
- Tetraethylene glycol p-toluenesulfonate
Comparison: 1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol is unique due to its combination of an azido group and multiple ethoxy units. This structure provides both reactivity and flexibility, making it suitable for a wide range of applications. In contrast, similar compounds may lack either the azido group or the extensive ethoxy chain, limiting their versatility in certain reactions and applications.
Propriétés
Formule moléculaire |
C12H25N3O7 |
|---|---|
Poids moléculaire |
323.34 g/mol |
Nom IUPAC |
1-azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C12H25N3O7/c13-15-14-12(17)11-22-10-9-21-8-7-20-6-5-19-4-3-18-2-1-16/h12,16-17H,1-11H2 |
Clé InChI |
USGUECXIVZYPBM-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCOCCOCC(N=[N+]=[N-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


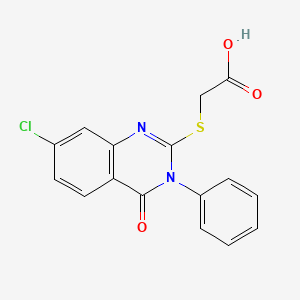

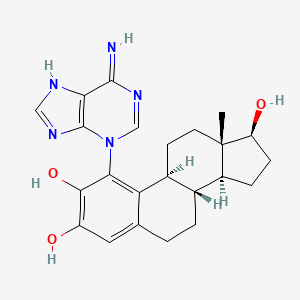
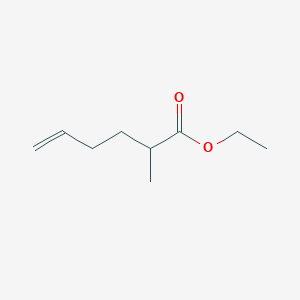
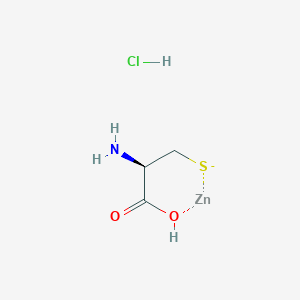
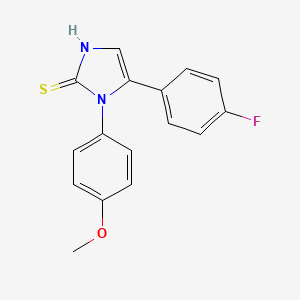
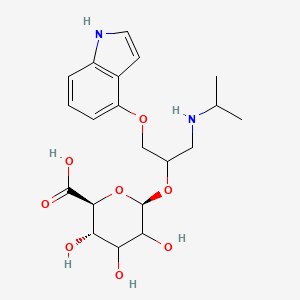

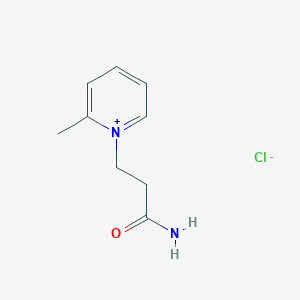
![1-[3-(5-Acetyl-3,4-diamino-2-hydroxyphenyl)-4-hydroxyphenyl]ethanone](/img/structure/B13405135.png)
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13405144.png)
![1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine](/img/structure/B13405145.png)
